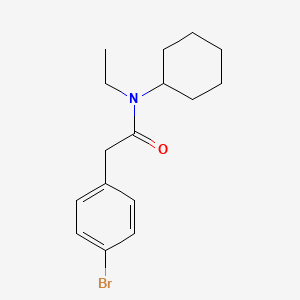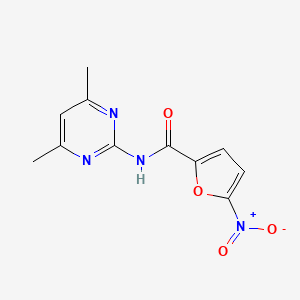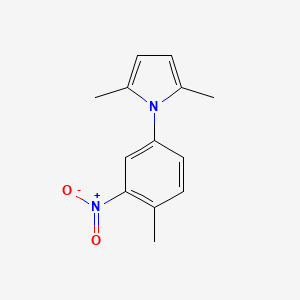![molecular formula C15H23NO B5834657 1-[2-(2,3,6-trimethylphenoxy)ethyl]pyrrolidine](/img/structure/B5834657.png)
1-[2-(2,3,6-trimethylphenoxy)ethyl]pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(2,3,6-trimethylphenoxy)ethyl]pyrrolidine, commonly known as TPA023, is a chemical compound that belongs to the class of pyrrolidine derivatives. TPA023 is a selective agonist of the GABA-A receptor, which is a type of neurotransmitter receptor that is involved in the regulation of anxiety, sleep, and sedation.
Applications De Recherche Scientifique
TPA023 has been extensively studied for its potential therapeutic applications. It has been shown to have anxiolytic, sedative, and anticonvulsant effects in animal models. TPA023 has also been investigated for its potential use in the treatment of alcohol withdrawal syndrome and as an adjunct therapy for schizophrenia. Additionally, TPA023 has been shown to improve cognitive function in animal models of Alzheimer's disease.
Mécanisme D'action
TPA023 acts as a selective agonist of the GABA-A receptor, which is a type of neurotransmitter receptor that is involved in the regulation of anxiety, sleep, and sedation. GABA-A receptors are ionotropic receptors that are permeable to chloride ions. When TPA023 binds to the GABA-A receptor, it increases the influx of chloride ions into the neuron, which results in hyperpolarization and inhibition of neuronal activity. This leads to the anxiolytic, sedative, and anticonvulsant effects of TPA023.
Biochemical and Physiological Effects
The biochemical and physiological effects of TPA023 are mediated through its interaction with the GABA-A receptor. TPA023 has been shown to increase the activity of GABA-A receptors in the brain, which leads to a decrease in anxiety, sedation, and anticonvulsant effects. TPA023 has also been shown to increase the levels of neurotrophins, which are proteins that are involved in the growth and survival of neurons. This suggests that TPA023 may have neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using TPA023 in lab experiments is its selectivity for the GABA-A receptor. This allows researchers to study the specific effects of GABA-A receptor activation without the confounding effects of other neurotransmitter systems. Additionally, TPA023 has a well-defined mechanism of action, which makes it a useful tool for studying the role of the GABA-A receptor in various physiological and pathological processes.
One limitation of using TPA023 in lab experiments is its potential for off-target effects. While TPA023 is selective for the GABA-A receptor, it may still interact with other receptors or ion channels at high concentrations. Additionally, TPA023 has not been extensively studied in humans, so its safety and efficacy in humans are not well-established.
Orientations Futures
There are several future directions for research on TPA023. One area of interest is the potential use of TPA023 as a therapeutic agent for anxiety disorders, such as generalized anxiety disorder and post-traumatic stress disorder. Additionally, TPA023 may have potential as a treatment for alcohol use disorder, as it has been shown to reduce alcohol consumption in animal models.
Another area of interest is the potential use of TPA023 as a tool for studying the role of the GABA-A receptor in Alzheimer's disease. TPA023 has been shown to improve cognitive function in animal models of Alzheimer's disease, and further research is needed to determine whether it may have therapeutic potential for this condition.
Conclusion
In conclusion, TPA023 is a selective agonist of the GABA-A receptor that has potential therapeutic applications for anxiety disorders, alcohol use disorder, and Alzheimer's disease. Its well-defined mechanism of action and selectivity for the GABA-A receptor make it a useful tool for studying the role of this receptor in various physiological and pathological processes. However, further research is needed to establish its safety and efficacy in humans and to explore its full therapeutic potential.
Méthodes De Synthèse
TPA023 can be synthesized by reacting 2,3,6-trimethylphenol with ethylene oxide to form 2-(2,3,6-trimethylphenoxy)ethanol. The resulting product is then reacted with pyrrolidine in the presence of a base catalyst to yield TPA023. The synthesis of TPA023 is a relatively straightforward process, and the compound can be produced in large quantities with high purity.
Propriétés
IUPAC Name |
1-[2-(2,3,6-trimethylphenoxy)ethyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO/c1-12-6-7-13(2)15(14(12)3)17-11-10-16-8-4-5-9-16/h6-7H,4-5,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLWQVSJGDFJOER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C)OCCN2CCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-{[(3-chloro-4-fluorophenyl)amino]methyl}-2,6-dimethoxyphenol](/img/structure/B5834581.png)
![2-[4-(4-fluorophenoxy)-1H-pyrazol-3-yl]-5-methoxyphenol](/img/structure/B5834594.png)



![2-(4-bromophenyl)-5,6-dimethyl-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5834612.png)


![methyl 3-{[(4-methoxyphenyl)sulfonyl]amino}-2-thiophenecarboxylate](/img/structure/B5834652.png)
![4-[(4-methoxyphenyl)acetyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5834663.png)

![5-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]-2-methyl-1H-isoindole-1,3(2H)-dione](/img/structure/B5834666.png)

![N-[4-(aminocarbonyl)phenyl]-4-methylbenzamide](/img/structure/B5834682.png)
